molecular formula C17H32O4 B074277 Diheptyl Propanedioate CAS No. 1117-18-6

Diheptyl Propanedioate

Cat. No.: B074277
CAS No.: 1117-18-6
M. Wt: 300.4 g/mol
InChI Key: CHFMLRMNYRGUJQ-UHFFFAOYSA-N
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Description

Diheptyl Propanedioate (CAS 1117-18-6), also known as diheptyl malonate, is a chemical compound belonging to the class of malonic acid esters. It has the molecular formula C17H32O4 and a molecular weight of 300.43400 . This ester is characterized by its density of 0.95 g/cm³ and a high boiling point of 339.1°C at 760 mmHg, with a flash point of 152°C, indicating its suitability for reactions requiring elevated temperatures . Like its shorter-chain analogues (such as dimethyl and diethyl propanedioate), this compound is expected to serve as a versatile building block in organic synthesis . The presence of the two ester groups adjacent to a central methylene group makes the hydrogen atoms of the methylene group acidic, allowing for deprotonation and subsequent alkylation reactions in processes analogous to the malonic ester synthesis . This reactivity is foundational for the synthesis of various carboxylic acid derivatives, including mono- and di-substituted acetic acids. Furthermore, esters like this compound can participate in condensation reactions, such as the Knoevenagel condensation, to form complex molecules with conjugated systems . The longer heptyl chain may impart increased hydrophobicity to the molecule, potentially making it a valuable intermediate in the research and development of specialty polymers, plasticizers, fragrances, and liquid crystal materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

diheptyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c1-3-5-7-9-11-13-20-16(18)15-17(19)21-14-12-10-8-6-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFMLRMNYRGUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)CC(=O)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393138
Record name 1,3-diheptyl propanedioate
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Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-18-6
Record name 1,3-diheptyl propanedioate
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Record name DIHEPTYL MALONATE
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Synthetic Methodologies for Diheptyl Propanedioate

Direct Esterification Routes of Propanedioic Acid with 1-Heptanol (B7768884)

Direct esterification, often referred to as Fischer-Speier esterification, is a well-established method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. rug.nlmasterorganicchemistry.com The reaction is reversible, and strategies to drive the equilibrium toward the product side, such as removing the water formed during the reaction or using an excess of one of the reactants, are commonly employed. rug.nlmasterorganicchemistry.com

Acid-Catalyzed Conventional Synthesis

The conventional synthesis of diheptyl propanedioate involves heating propanedioic acid and 1-heptanol with a strong mineral acid, such as sulfuric acid or hydrochloric acid, as the catalyst. masterorganicchemistry.com The acid protonates the carbonyl oxygen of the propanedioic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 1-heptanol. rug.nl This is followed by the elimination of a water molecule to form the ester. Given that propanedioic acid is a dicarboxylic acid, this process occurs at both carboxylic acid functional groups to yield the diester, this compound.

A general approach for the synthesis of symmetrical diesters of malonic acid involves a molar ratio of acid to alcohol of 1:3. This excess of alcohol helps to shift the reaction equilibrium towards the formation of the ester product.

Catalytic Advancements in Direct Esterification

To overcome the drawbacks associated with conventional mineral acid catalysts, such as corrosion, difficulty in separation, and environmental concerns, significant research has focused on the development of more advanced catalytic systems. These are broadly categorized into heterogeneous and homogeneous catalysis.

Heterogeneous catalysts exist in a different phase from the reactants, which are typically in the liquid phase. iitm.ac.in This characteristic offers significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions. nih.gov Solid acid catalysts are a prominent class of heterogeneous catalysts used in esterification.

Examples of solid acid catalysts that have been employed for the synthesis of malonic acid esters include:

Tseokar-2: A type of zeolite-containing catalyst.

KU-2-8: A sulfonated styrene-divinylbenzene copolymer ion-exchange resin.

These catalysts provide acidic sites for the reaction to occur on their surface. The reactants adsorb onto the catalyst surface, react, and then the products desorb. The efficiency of these catalysts can be influenced by factors such as their surface area, pore size, and the density and strength of their acid sites.

Table 1: Comparison of Heterogeneous Catalysts in the Synthesis of this compound
CatalystCatalyst TypeYield (%)Reaction Conditions
Tseokar-2Zeolite-basedData not specifiedMolar ratio of propanedioic acid to 1-heptanol = 1:3
KU-2-8Ion-exchange resinData not specifiedMolar ratio of propanedioic acid to 1-heptanol = 1:3

Homogeneous catalysts are in the same phase as the reactants, typically dissolved in the reaction mixture. iitm.ac.in This often leads to high catalytic activity and selectivity due to the well-defined nature of the active sites. iitm.ac.in

Brønsted Acids: These are proton donors. Traditional mineral acids like sulfuric acid fall into this category. Other organic Brønsted acids, such as p-toluenesulfonic acid, are also effective catalysts for esterification. rug.nl They function by protonating the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

Lewis Acids: These are electron-pair acceptors. Lewis acid catalysts, such as metal salts (e.g., titanium or zirconium compounds), can also promote esterification. They coordinate to the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. This approach can sometimes offer advantages in terms of selectivity and milder reaction conditions compared to strong Brønsted acids.

Table 2: Examples of Homogeneous Catalysts in Esterification Reactions
CatalystCatalyst TypeSubstrate ExampleGeneral Observations
Sulfuric Acid (H₂SO₄)Brønsted AcidPropanoic Acid + 1-Propanol (B7761284)Effective catalyst, but can lead to side reactions and corrosion.
p-Toluenesulfonic Acid (TsOH)Brønsted AcidGeneral esterificationSolid, easier to handle than sulfuric acid, and effective. rug.nl
Titanium(IV) IsopropoxideLewis AcidBenzoic Acid + 1-HeptanolDemonstrates good catalytic activity in esterification.

Solvent-Free Esterification Protocols

Conducting esterification reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and can lead to more efficient processes. researchgate.netresearchgate.net In the context of this compound synthesis, a solvent-free approach would involve directly reacting propanedioic acid with an excess of 1-heptanol, where the alcohol itself acts as the reaction medium.

The removal of the water by-product is crucial in solvent-free systems to drive the reaction to completion. This can be achieved by techniques such as vacuum distillation or by passing a stream of inert gas through the reaction mixture. The high boiling point of 1-heptanol makes it suitable for reactions at elevated temperatures, which can increase the reaction rate.

Reaction Optimization Parameters (Temperature, Pressure, Stoichiometry)

The optimization of reaction parameters is critical for maximizing the yield and efficiency of this compound synthesis while minimizing energy consumption and by-product formation.

Temperature: Increasing the reaction temperature generally increases the rate of esterification. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or decomposition of the reactants or products. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of all components. For the esterification of propanoic acid with 1-propanol using a sulfuric acid catalyst, increasing the temperature from 35°C to 65°C significantly increased the reaction rate and yield. isites.info

Pressure: Esterification reactions are often carried out at atmospheric pressure. However, applying a vacuum can be an effective method for removing water from the reaction mixture, thereby shifting the equilibrium towards the products. This is particularly useful in solvent-free systems.

Stoichiometry: The molar ratio of the reactants plays a significant role in the equilibrium position of the esterification reaction. Using a large excess of one reactant, typically the less expensive one (in this case, likely 1-heptanol), can significantly increase the conversion of the other reactant (propanedioic acid). masterorganicchemistry.com Studies on the esterification of propanoic acid have shown that increasing the acid-to-alcohol molar ratio leads to an increase in the rate and yield of the reaction. isites.info For the synthesis of symmetrical malonic acid esters, a common molar ratio of acid to alcohol is 1:3.

Table 3: Key Optimization Parameters in Esterification
ParameterGeneral EffectConsiderations for this compound Synthesis
TemperatureIncreases reaction rate.Balance rate with potential for side reactions and reactant/product stability.
PressureVacuum can be used to remove water and shift equilibrium.Useful for driving the reaction to completion, especially in solvent-free conditions.
StoichiometryExcess of one reactant increases the conversion of the other.An excess of 1-heptanol is typically used to maximize the yield of this compound.

Transesterification Pathways Involving Propanedioate Esters

Transesterification is a common and effective method for synthesizing this compound. This process involves the conversion of a readily available propanedioate ester, such as dimethyl propanedioate or diethyl propanedioate, into the desired diheptyl ester by reacting it with 1-heptanol. The reaction equilibrium is typically shifted towards the product by using an excess of 1-heptanol or by removing the lower-boiling alcohol byproduct (methanol or ethanol).

Base-Catalyzed Transesterification with 1-Heptanol

Base-catalyzed transesterification is a widely employed method for converting one ester to another. In the synthesis of this compound, a starting ester like diethyl malonate is treated with 1-heptanol in the presence of a basic catalyst. Common catalysts include sodium methoxide (B1231860) or sodium ethoxide. The mechanism involves a nucleophilic attack of the heptoxide ion (formed from 1-heptanol and the base) on the carbonyl carbon of the diethyl propanedioate. This process occurs via a two-step addition-elimination sequence. To drive the reaction to completion, the lower-boiling alcohol byproduct (ethanol) is typically removed from the reaction mixture by distillation. The yield of the reaction is influenced by temperature, reaction time, and the molar ratio of the reactants.

Table 1: Representative Conditions for Base-Catalyzed Transesterification
Starting EsterAlcoholCatalystTemperatureKey Conditions
Diethyl Propanedioate1-HeptanolSodium Methoxide120-140°CMechanical stirring under vacuum to remove ethanol (B145695) byproduct.
Dimethyl Propanedioate1-HeptanolSodium Ethoxide120-140°CExcess 1-heptanol used to shift equilibrium.

Enzyme-Catalyzed Transesterification for this compound Synthesis

Biocatalysis offers a greener alternative to traditional chemical synthesis. Lipases, particularly immobilized forms like Candida antarctica Lipase (B570770) B (CALB), are effective catalysts for transesterification reactions under mild conditions. This enzymatic approach can be applied to the synthesis of this compound from a starting material like diethyl propanedioate and 1-heptanol. The reaction is typically carried out in a solvent-free system or in an organic solvent. Enzymatic synthesis is known for its high selectivity, which reduces the formation of byproducts, and for operating at lower temperatures, which minimizes energy consumption. The enzyme can often be recovered and reused over several cycles.

Table 2: Typical Parameters for Enzyme-Catalyzed Synthesis
Starting EsterAlcoholEnzyme CatalystReaction MediumTemperature
Diethyl Propanedioate1-HeptanolImmobilized Lipase (e.g., Novozym 435)Solvent-free or Organic Solvent (e.g., Eucalyptol)50-70°C
Divinyl Adipate (as an example of an activated ester)Polyethylene Glycol (PEG)Candida antarctica Lipase BSolvent-free60-80°C

Alternative Synthetic Routes

Beyond transesterification, other synthetic strategies can be employed to construct the this compound molecule, starting from different precursors such as malonic acid or its activated derivatives, or through carbonylation chemistry.

Reactions Utilizing Malonic Acid Derivatives

A direct and efficient route to this compound involves the use of reactive derivatives of malonic acid, such as malonyl chloride (propanedioyl dichloride). In this method, malonyl chloride is reacted with 1-heptanol in a 1:2 molar ratio. The reaction is a nucleophilic acyl substitution where the hydroxyl group of 1-heptanol attacks the electrophilic carbonyl carbon of the acid chloride. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid byproduct that is formed. This method is often high-yielding and proceeds rapidly under mild conditions. Alternatively, Fischer esterification of malonic acid itself with excess 1-heptanol in the presence of a strong acid catalyst (like sulfuric acid) can also produce this compound, though this is an equilibrium process that requires removal of water to achieve high yields.

Table 3: Synthesis from Malonic Acid Derivatives
Malonic Acid DerivativeReagentCatalyst/BaseSolventKey Feature
Malonyl Chloride1-HeptanolPyridine or TriethylamineAprotic Solvent (e.g., Diethyl Ether, Toluene)High reactivity, typically fast reaction at low temperatures.
Malonic Acid1-HeptanolSulfuric Acid (H₂SO₄)None (excess 1-heptanol)Fischer esterification; requires water removal (e.g., Dean-Stark apparatus).

Carbonylation Approaches to Propanedioate Structures

Carbonylation reactions provide a pathway to synthesize esters by introducing a carbon monoxide (CO) molecule into an organic substrate. The synthesis of propanedioate esters can be achieved through the palladium-catalyzed carbonylation of haloacetic esters. For the conceptual synthesis of this compound, this would involve the reaction of heptyl chloroacetate (B1199739) with carbon monoxide and 1-heptanol. This process is catalyzed by a transition metal complex, typically based on cobalt or palladium. The reaction proceeds by the insertion of carbon monoxide into the carbon-halogen bond, followed by nucleophilic attack by 1-heptanol to form the diester. While industrially applied for simpler malonates like diethyl malonate, this route requires handling of toxic carbon monoxide gas and specialized high-pressure equipment.

Table 4: Parameters for Carbonylation Synthesis of Malonates
SubstrateReagentsCatalyst SystemPressureTemperature
Ethyl ChloroacetateCO, EthanolCobalt-based catalyst, with NaI or KI as promoter.0.5-4 MPa70-145°C
Aryl Halides (for general carbonylation)CO, AlcoholsPalladium complexes (e.g., Pd(PPh₃)₄).Atmospheric to High Pressure40-125°C

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Diheptyl Propanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules, including Diheptyl Propanedioate. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, a complete assignment of the proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the various protons in the heptyl chains and the central propanedioate methylene (B1212753) group. Due to the lack of specific experimental data for this compound in the reviewed literature, the following assignments are based on established chemical shift principles and data from analogous malonate esters.

The protons of the methylene group alpha to the two carbonyl groups (O=C-CH₂-C=O) are expected to appear as a singlet at approximately 3.3-3.5 ppm. The protons on the methylene group of the heptyl chain attached to the ester oxygen (-O-CH₂-) will be deshielded and are predicted to resonate as a triplet around 4.1-4.2 ppm. The subsequent methylene groups along the heptyl chain will show complex overlapping multiplets in the range of 1.2-1.7 ppm. The terminal methyl protons (-CH₃) of the heptyl chains are expected to appear as a triplet at approximately 0.8-0.9 ppm.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-C(=O)O-CH₂-4.1 - 4.2Triplet (t)~6.5 - 7.0
O=C-CH₂-C=O3.3 - 3.5Singlet (s)N/A
-O-CH₂-CH₂-1.6 - 1.7Quintet (quin)~7.0
-(CH₂)₄-1.2 - 1.4Multiplet (m)-
-CH₃0.8 - 0.9Triplet (t)~6.5 - 7.0

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbonyl carbons of the ester groups are expected to be the most downfield signals, typically in the range of 165-175 ppm. The methylene carbon of the propanedioate backbone (O=C-CH₂-C=O) is predicted to resonate around 40-45 ppm. The carbons of the heptyl chains will appear at distinct chemical shifts, with the carbon attached to the oxygen (-O-CH₂) being the most deshielded of the alkyl chain carbons (around 65-70 ppm). The other methylene carbons of the heptyl chain will appear in the range of 20-35 ppm, and the terminal methyl carbon will be the most upfield signal at approximately 14 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C=O165 - 175
-C(=O)O-CH₂-65 - 70
O=C-CH₂-C=O40 - 45
-O-CH₂-CH₂-30 - 35
-(CH₂)₄-22 - 32
-CH₃~14

Two-dimensional (2D) NMR experiments are invaluable for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons in the heptyl chains. libretexts.org For instance, a cross-peak would be observed between the protons of the -O-CH₂- group and the adjacent -CH₂- group, and so on along the chain, confirming the sequence of the alkyl group. nanalysis.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal at ~4.1-4.2 ppm would show a correlation to the carbon signal at ~65-70 ppm.

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the ester functional groups. A strong, sharp absorption band is predicted in the region of 1730-1750 cm⁻¹ due to the C=O stretching vibration of the ester carbonyl groups. Another characteristic set of strong bands for the C-O stretching vibrations of the ester linkage is expected in the region of 1100-1300 cm⁻¹. The C-H stretching vibrations of the alkyl chains will appear as multiple sharp peaks in the 2850-3000 cm⁻¹ region. libretexts.org

Predicted Key IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (alkyl)2850 - 3000Medium to Strong
C=O stretch (ester)1730 - 1750Strong
C-H bend (alkyl)1375 - 1470Medium
C-O stretch (ester)1100 - 1300Strong

Raman spectroscopy, being complementary to IR spectroscopy, can also be used to identify functional groups. The C=O stretch of the ester is also observable in the Raman spectrum, typically as a strong band. Raman spectroscopy is particularly useful for studying the conformational landscape of molecules. mdpi.com For this compound, different rotational isomers (conformers) arising from rotation around the C-C and C-O single bonds could potentially be identified by analyzing the Raman spectrum, especially in the lower frequency "fingerprint" region. Changes in the relative intensities of certain Raman bands with temperature can provide information about the relative stabilities of different conformers. The symmetric stretching of the C-C backbone of the alkyl chains would also give rise to characteristic Raman signals.

Mass Spectrometric (MS) approaches for molecular formula confirmation and fragmentation analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, MS provides a molecular fingerprint.

Electron Ionization (EI) mass spectrometry

Electron Ionization (EI) is a classic and widely used technique in mass spectrometry, particularly in conjunction with Gas Chromatography (GC-MS). emory.edu It is considered a "hard" ionization method because it utilizes a high-energy electron beam (typically 70 electron volts, eV) to ionize the analyte molecule. wikipedia.orglibretexts.org This process not only forms a molecular ion (M⁺˙) by ejecting an electron but also imparts significant internal energy, leading to extensive and reproducible fragmentation. libretexts.org This fragmentation is highly valuable for structural elucidation. wikipedia.org

For this compound, the molecular ion peak may be of low intensity or even absent, a common characteristic for some ester compounds. mdpi.com The fragmentation pattern, however, provides critical structural information. The fragmentation of malonate derivatives is often characterized by β-cleavage relative to the carbonyl groups. mdpi.com Key fragmentation pathways for this compound would be inferred from the behavior of similar dialkyl malonates and esters. Expected fragmentation includes alpha-cleavage (cleavage of the bond adjacent to the carbonyl group), loss of alkoxy groups (-OR), and rearrangements like the McLafferty rearrangement. libretexts.orgwikipedia.org

A primary fragmentation event for dialkyl malonates is the cleavage of the C-C bond alpha to the carbonyl groups, leading to the loss of one of the alkyl chains. Another significant fragmentation involves the loss of an alkoxy radical (-O-C₇H₁₅). The McLafferty rearrangement can also occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (heptene in this case).

Table 1: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Description of Loss
286 [C₁₇H₃₂O₄]⁺˙ Molecular Ion (M⁺˙)
241 [C₁₃H₂₁O₄]⁺ Loss of Propyl Radical (-C₃H₇) from Heptyl chain
187 [C₁₀H₁₅O₄]⁺ Loss of Heptyl Radical (-C₇H₁₅)
188 [C₉H₁₆O₄]⁺˙ Product of McLafferty Rearrangement (Loss of Heptene, C₇H₁₄)
171 [C₉H₁₅O₃]⁺ Loss of Heptyloxy Radical (-OC₇H₁₅)
143 [C₈H₁₅O₂]⁺ Acylium ion from cleavage after loss of heptyloxycarbonyl group

Note: The table presents predicted values based on common fragmentation patterns of dialkyl esters.

Electrospray Ionization (ESI) mass spectrometry and tandem MS techniques

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for analyzing polar and thermally labile compounds. researchgate.net Unlike EI, ESI typically does not cause extensive fragmentation in the ion source. emory.edu Instead, it generates protonated molecules [M+H]⁺, or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. researchgate.net This makes ESI ideal for confirming the molecular weight of a compound.

For this compound, analysis by ESI-MS would be expected to produce a prominent ion at m/z 287.23 corresponding to the protonated molecule [C₁₇H₃₃O₄]⁺, along with potential adducts.

Tandem Mass Spectrometry (MS/MS) is a powerful extension of MS used for detailed structural analysis. mdpi.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then subjected to fragmentation through collision-induced dissociation (CID). nih.govnih.gov The resulting product ions are then analyzed, providing detailed information about the precursor's structure. rsc.org

The fragmentation of the protonated this compound molecule in an MS/MS experiment would likely proceed through pathways such as the neutral loss of an alcohol (heptanol) or an alkene (heptene).

Table 2: Predicted Product Ions in the ESI-MS/MS Spectrum of Protonated this compound ([M+H]⁺, m/z 287)

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Description
287 189 C₇H₁₄ (98 Da) Loss of a neutral heptene molecule
287 171 C₇H₁₆O (116 Da) Loss of a neutral heptanol (B41253) molecule
189 171 H₂O (18 Da) Loss of water from the m/z 189 ion

Note: This table is based on predictable fragmentation pathways for protonated dialkyl esters.

Chromatographic separation and quantification methods

Chromatography is essential for separating this compound from impurities, byproducts, or other components in a mixture, as well as for its accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. reddit.com It combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. restek.com For purity assessment, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. gcms.cz As components elute from the column, they enter the mass spectrometer, which provides both quantification and positive identification. gcms.cz

The choice of GC column is critical for achieving good separation. For compounds like phthalates and other esters, moderately polar columns such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or Rxi-5ms) are commonly used. restek.comnih.gov

Table 3: Typical GC-MS Parameters for Purity Analysis of this compound

Parameter Typical Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5ms, DB-5MS UI) nih.gov
Carrier Gas Helium, constant flow rate of 1.0-1.5 mL/min nih.gov
Injector Temperature 280-300 °C nih.gov
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Ion Source Electron Ionization (EI) at 70 eV libretexts.org
MS Scan Range 40-400 amu

| Purity Calculation | Based on the relative peak area percentage of the Total Ion Chromatogram (TIC) |

High-Performance Liquid Chromatography (HPLC) techniques

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the separation and quantification of this compound. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. researchgate.net For quantification, HPLC coupled with an ultraviolet (UV) or photodiode array (PDA) detector is common. mdpi.comnih.gov

A reversed-phase HPLC method is typically suitable for esters. In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. nih.govthermofisher.com this compound, being relatively nonpolar, will be well retained and separated from more polar impurities. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentration. nih.gov

Table 4: Typical HPLC Parameters for Quantification of this compound

Parameter Typical Setting
HPLC Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) nih.gov
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water nih.gov
Example Gradient Start at 70% Acetonitrile, ramp to 95% Acetonitrile over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detector UV/PDA at a low wavelength (e.g., 210 nm) due to lack of a strong chromophore

| Injection Volume | 10-20 µL |

Size-Exclusion Chromatography (SEC) for oligomeric purity

Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC) when using an organic solvent, separates molecules based on their hydrodynamic volume (size) in solution. wikipedia.orgbio-rad.com The technique employs a column packed with porous beads. bio-rad.com Larger molecules that cannot enter the pores travel a shorter path and elute first, while smaller molecules diffuse into the pores, increasing their path length and causing them to elute later. cytivalifesciences.com

The primary application of SEC is for the analysis of large molecules such as polymers and proteins. wikipedia.orgnih.gov Its use for a small molecule like this compound (MW ≈ 286 g/mol ) is unconventional for standard purity assessment. However, SEC can be a valuable tool in specific contexts to assess "oligomeric purity." This refers to the detection of high-molecular-weight species, such as oligomers or polymer fragments, that might be present as impurities in the this compound sample. This could occur if the compound was produced in a process involving polymerization or if it is being analyzed as a residual monomer or additive extracted from a polymer matrix. In this application, the this compound would be the latest-eluting peak, while any larger oligomeric or polymeric contaminants would elute significantly earlier.

Table 5: Conceptual SEC Parameters for Detecting High MW Impurities in this compound

Parameter Typical Setting
SEC Column Set of columns with small pore sizes suitable for low molecular weight range (e.g., 100 Å, 500 Å)
Mobile Phase Tetrahydrofuran (THF) or Toluene
Flow Rate 1.0 mL/min
Detector Refractive Index (RI) Detector

| Analysis Goal | To confirm the absence of early-eluting peaks corresponding to oligomeric or polymeric impurities. |

X-ray Diffraction (XRD) techniques for solid-state structural analysis

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique fundamental to the characterization of crystalline solids. It provides detailed information about the atomic and molecular arrangement within a crystal lattice, enabling the elucidation of the three-dimensional structure of a molecule and the characterization of the bulk material's crystalline properties. For this compound, which may exist in a solid or semi-solid state at various temperatures, XRD techniques are invaluable for understanding its solid-state behavior, including polymorphism, crystallinity, and molecular conformation in the solid phase. The two primary XRD methods applicable to the study of this compound are single-crystal X-ray diffraction and powder X-ray diffraction (PXRD).

ParameterHypothetical ValueDescription
Empirical FormulaC17H32O4The chemical formula of the compound.
Formula Weight300.44 g/molThe molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁/cThe space group provides a detailed description of the symmetry elements within the crystal.
a (Å)5.80The lengths of the unit cell edges.
b (Å)7.50
c (Å)45.00
β (°)115.0The angle of the unit cell.
Volume (ų)1772.1The volume of the unit cell.
Z4The number of molecules per unit cell.
Calculated Density (g/cm³)1.125The theoretical density of the crystal.

Powder X-ray diffraction (PXRD) is another valuable technique that is more readily applied, as it does not require single crystals. Instead, a polycrystalline or powdered sample is used. The sample is exposed to an X-ray beam, and the resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. wikipedia.org

For this compound, PXRD would be instrumental in:

Phase Identification: Comparing the obtained PXRD pattern to a database of known patterns can confirm the identity of the crystalline material.

Polymorph Screening: Different crystalline forms (polymorphs) of a compound will produce distinct PXRD patterns. This is crucial as different polymorphs can have different physical properties.

Determination of Crystallinity: The sharpness and intensity of the diffraction peaks are related to the degree of crystallinity of the sample. A highly crystalline sample will show sharp, well-defined peaks, whereas an amorphous or semi-crystalline sample will exhibit broader peaks and a higher background signal.

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to refine the unit cell parameters of the crystal lattice. wikipedia.org

In the context of long-chain esters, PXRD has been used to identify and distinguish between different compounds and their polymorphic forms. nih.gov The diffraction data for these types of molecules often show characteristic peaks at small angles (long spacings) that are related to the length of the alkyl chains. nih.govresearchgate.net

Theoretical and Computational Studies of Diheptyl Propanedioate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Density Functional Theory (DFT) is a powerful and widely used computational method that can predict a variety of molecular properties with a good balance of accuracy and computational cost. DFT calculations focus on the electron density of a molecule to determine its energy and other electronic properties.

Electronic Structure Analysis (HOMO/LUMO energy levels)

The electronic structure of a molecule is key to its reactivity. Two of the most important concepts in this area are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For a molecule like Diheptyl Propanedioate, the HOMO is expected to be localized around the oxygen atoms of the carbonyl groups, which have lone pairs of electrons. The LUMO is likely to be centered on the carbon atoms of the carbonyl groups, which are electrophilic. DFT calculations can provide precise energy values for these orbitals.

Below is an illustrative data table showing the kind of information that would be obtained from a DFT calculation on a dialkyl propanedioate.

Molecular OrbitalEnergy (eV)
LUMO+1-0.5
LUMO-1.2
HOMO-8.5
HOMO-1-9.1
HOMO-LUMO Gap 7.3

Note: The data in this table is illustrative and represents typical values for a small organic ester. Specific values for this compound would require dedicated DFT calculations.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. These molecular orbitals can be bonding, antibonding, or non-bonding. By analyzing the shapes and energies of these orbitals, we can predict the molecule's geometry, spectroscopic properties, and reactivity. For this compound, MO theory can be used to visualize the distribution of electron density in the HOMO and LUMO, providing insights into which parts of the molecule are most likely to participate in chemical reactions. For instance, the visualization of the LUMO would likely show a significant contribution from the p-orbitals of the carbonyl carbons and oxygens, indicating these as sites for nucleophilic attack.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface. Different colors are used to indicate different levels of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). Green and yellow represent intermediate potential values.

For this compound, an ESP map would show negative potential (red) around the carbonyl oxygen atoms due to the presence of lone pairs of electrons, making them sites for electrophilic attack. Conversely, the methylene (B1212753) protons between the two carbonyl groups and the protons on the heptyl chains would exhibit a positive potential (blue or green), indicating their susceptibility to nucleophilic attack. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

Conformational Analysis and Energy Landscapes

The long and flexible heptyl chains of this compound allow it to adopt a vast number of different three-dimensional arrangements, known as conformations. Conformational analysis is the study of the energies of these different conformations and the energy barriers between them. This helps in identifying the most stable conformations (conformational minima) that the molecule is likely to adopt.

Ab initio and Semi-Empirical Methods for Conformational Minima

Ab initio (from the beginning) methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP), can provide highly accurate descriptions of molecular conformations and their energies. Semi-empirical methods, on the other hand, use some experimental parameters to simplify the calculations, making them faster but generally less accurate than ab initio methods.

For this compound, these methods could be used to perform a systematic search of the potential energy surface by rotating the various single bonds in the molecule. This would identify the low-energy conformations, which are the most populated at thermal equilibrium. The results would likely show that conformations with staggered arrangements along the C-C bonds of the heptyl chains and specific orientations of the ester groups are energetically favored to minimize steric hindrance.

Below is a hypothetical data table illustrating the kind of results that could be obtained from an ab initio conformational analysis of a dialkyl propanedioate.

ConformerDihedral Angle (°C-O-C-C)Relative Energy (kcal/mol)
Anti-Anti180, 1800.0 (Reference)
Anti-Gauche180, 601.2
Gauche-Gauche60, 602.5
Eclipsed0, 05.0 (Transition State)

Note: This table is for illustrative purposes. The actual energy values and stable conformations for this compound would depend on the specific computational method and basis set used.

Molecular Mechanics and Dynamics Simulations

For a molecule as large and flexible as this compound, full quantum mechanical conformational searches can be computationally very expensive. Molecular mechanics (MM) offers a more efficient alternative. MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its geometry. These force fields are parameterized using experimental or high-level quantum mechanical data. MM can be used to rapidly explore the conformational space and identify low-energy structures.

Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms in a molecule over time. By solving Newton's equations of motion for the atoms, MD simulations can provide a dynamic picture of the molecule's conformational flexibility and how it explores its energy landscape. An MD simulation of this compound would reveal the timescales of different conformational changes and the populations of different conformational states at a given temperature. This information is crucial for understanding the macroscopic properties of the substance that are dependent on its molecular flexibility.

Prediction of Spectroscopic Parameters (NMR shifts, IR frequencies)

Computational quantum chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like this compound, providing valuable information for structural elucidation and characterization.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized using methods like Density Functional Theory (DFT) to find its most stable conformation.

Magnetic Shielding Calculation: Once the geometry is optimized, the magnetic shielding tensors for each nucleus are calculated. This is often done using the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Determination: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts for this compound would be influenced by the electron-withdrawing effects of the ester groups and the electron-donating nature of the heptyl chains.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical ¹H NMR chemical shift values for this compound, calculated using a representative computational method (e.g., B3LYP/6-31G(d)). Actual experimental values may vary.

ProtonsPredicted Chemical Shift (δ, ppm)
Methylene protons of the propanedioate backbone (-CH₂-)3.3 - 3.5
Methylene protons of the heptyl chains adjacent to the oxygen (-O-CH₂-)4.1 - 4.3
Methylene protons of the heptyl chains1.2 - 1.7
Terminal methyl protons of the heptyl chains (-CH₃)0.8 - 1.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical ¹³C NMR chemical shift values for this compound, calculated using a representative computational method (e.g., B3LYP/6-31G(d)). Actual experimental values may vary.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl carbon (C=O)168 - 172
Methylene carbon of the propanedioate backbone (-CH₂-)40 - 45
Methylene carbon of the heptyl chains adjacent to the oxygen (-O-CH₂-)65 - 70
Methylene carbons of the heptyl chains22 - 32
Terminal methyl carbon of the heptyl chains (-CH₃)13 - 15

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. The methodology involves:

Geometry Optimization: Similar to NMR predictions, the molecule's geometry is first optimized.

Frequency Calculation: The vibrational frequencies are then calculated by determining the second derivatives of the energy with respect to the atomic coordinates. This is typically done within the harmonic oscillator approximation.

Scaling: The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are usually scaled by an empirical factor to improve agreement with experimental data.

For this compound, the most prominent predicted IR absorption bands would be associated with the C=O stretching of the ester groups and the C-H stretching of the alkyl chains.

Table 3: Predicted IR Frequencies for this compound (Illustrative) This table presents hypothetical IR frequencies for this compound, calculated using a representative computational method (e.g., B3LYP/6-31G(d)) and a suitable scaling factor. Actual experimental values may vary.

Vibrational ModePredicted Frequency (cm⁻¹)
C=O stretching (ester)1730 - 1750
C-H stretching (alkyl)2850 - 3000
C-O stretching (ester)1150 - 1250
CH₂ bending1450 - 1470

Reaction Mechanism Predictions and Transition State Analysis for this compound Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving esters like this compound. By mapping the potential energy surface of a reaction, key features such as transition states and intermediates can be identified.

A common transformation for dialkyl malonates is the malonic ester synthesis, which involves several steps. The mechanism of these steps can be computationally investigated:

Deprotonation: The first step is the removal of an acidic α-proton from the central methylene group by a base. Computational methods can model the interaction of the base with this compound and calculate the activation energy for this proton transfer.

Alkylation (Sₙ2 Reaction): The resulting enolate can then act as a nucleophile and react with an electrophile (e.g., an alkyl halide). Transition state theory can be used to calculate the energy barrier for this Sₙ2 reaction, providing insights into the reaction rate.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions. Computational models can be used to study the stepwise mechanism of ester hydrolysis, including the formation of tetrahedral intermediates and the subsequent elimination of the alcohol.

Decarboxylation: If the hydrolyzed product (a malonic acid derivative) is heated, it can undergo decarboxylation. The transition state for this reaction, often involving a cyclic intermediate, can be located and its energy calculated to understand the temperature at which this process becomes favorable.

Table 4: Illustrative Calculated Activation Energies for Transformations of a Generic Dialkyl Malonate This table presents hypothetical activation energies for key reaction steps involving a dialkyl malonate, based on typical values obtained from DFT calculations. These values are for illustrative purposes and would need to be specifically calculated for this compound.

Reaction StepComputational MethodPredicted Activation Energy (kcal/mol)
Deprotonation by an alkoxideDFT (B3LYP)5 - 10
Sₙ2 Alkylation with a primary alkyl halideDFT (B3LYP)15 - 25
Acid-catalyzed ester hydrolysis (rate-determining step)DFT (B3LYP with solvent model)20 - 30
Decarboxylation of the corresponding malonic acidDFT (B3LYP)25 - 35

By performing a transition state analysis, the geometry of the highest energy point along the reaction coordinate can be determined. Vibrational frequency calculations at this geometry are used to confirm that it is a true transition state (characterized by a single imaginary frequency). The energy of the transition state relative to the reactants provides the activation energy, a crucial parameter for predicting reaction kinetics.

Reactivity, Derivatization, and Mechanistic Investigations of Diheptyl Propanedioate

Hydrolysis kinetics and mechanisms

The hydrolysis of Diheptyl Propanedioate, the cleavage of its ester bonds by water, can be significantly influenced by the presence of catalysts. This section explores the kinetics and mechanisms under acidic, basic, and enzymatic conditions.

Acid-catalyzed hydrolysis

In the presence of a strong acid, the hydrolysis of this compound is expected to proceed via a well-established A_AC_2 mechanism. This involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction is anticipated to be a two-step process, with the first hydrolysis yielding heptyl hydrogen propanedioate and heptanol (B41253), followed by the slower hydrolysis of the monoester to propanedioic acid and another molecule of heptanol.

Table 1: Illustrative Pseudo-First-Order Rate Constants for the Acid-Catalyzed Hydrolysis of this compound at 50°C (Note: These are hypothetical values for illustrative purposes.)

Step Rate Constant (k, s⁻¹)
This compound to Heptyl Hydrogen Propanedioate 3.5 x 10⁻⁴

This interactive table illustrates that the hydrolysis of the first ester group is generally faster than the second, a common observation in the hydrolysis of dicarboxylic acid esters.

Base-catalyzed hydrolysis

Base-catalyzed hydrolysis, or saponification, of this compound is expected to be an irreversible process that follows the B_AC_2 mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is generally a faster process than acid-catalyzed hydrolysis. mdpi.com The reaction proceeds in two distinct steps, with the formation of the carboxylate salt of the monoester, followed by the hydrolysis of the second ester group to yield the dicarboxylate salt.

Table 2: Illustrative Second-Order Rate Constants for the Base-Catalyzed Hydrolysis of this compound at 25°C (Note: These are hypothetical values for illustrative purposes.)

Step Rate Constant (k, M⁻¹s⁻¹)
This compound to Heptyl Propanedioate Salt 0.15

This interactive table demonstrates the expected relative rates of the two saponification steps.

Enzymatic hydrolysis pathways

Enzymatic hydrolysis of esters offers a high degree of selectivity and operates under mild conditions. Lipases are the most common class of enzymes used for this purpose. The hydrolysis of this compound by a lipase (B570770) would likely proceed through a mechanism involving an acyl-enzyme intermediate. The active site of the lipase, typically containing a serine residue, attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to release the first molecule of heptanol and the acylated enzyme. This is followed by the hydrolysis of the acyl-enzyme intermediate to release the monoester and regenerate the enzyme.

The efficiency and regioselectivity of enzymatic hydrolysis can be influenced by the specific enzyme used and the reaction conditions. For a symmetrical diester like this compound, the primary product would be heptyl hydrogen propanedioate, and further hydrolysis to propanedioic acid may occur at a different rate or require a different enzyme.

Transesterification reactions with diverse alcohols and esters

Transesterification is a crucial reaction for modifying the properties of esters, and this compound can serve as a substrate in such transformations. This process involves the exchange of the heptyl group with another alkyl or aryl group from an alcohol or another ester.

Substrate scope and regioselectivity

The transesterification of this compound can be carried out with a variety of alcohols, ranging from simple primary alcohols like methanol and ethanol (B145695) to more complex secondary and tertiary alcohols. The reactivity of the alcohol will influence the reaction rate, with primary alcohols generally being more reactive than secondary, which are in turn more reactive than tertiary alcohols due to steric hindrance.

When reacting with a diol or polyol, the regioselectivity of the reaction becomes important. Depending on the stoichiometry and reaction conditions, it is possible to selectively transesterify one or both of the heptyl ester groups. For instance, reaction with one equivalent of a diol could potentially lead to a mixture of products including the mono-transesterified product and polyesters.

Catalytic efficiency of novel catalysts in transesterification

A wide range of catalysts can be employed for the transesterification of this compound, including homogeneous acid and base catalysts, as well as heterogeneous catalysts. researchgate.netmdpi.com The choice of catalyst significantly impacts the reaction rate, yield, and selectivity.

Homogeneous catalysts like sulfuric acid or sodium methoxide (B1231860) are highly active but can be difficult to separate from the reaction mixture. mdpi.com Heterogeneous catalysts, such as solid acids (e.g., zeolites, ion-exchange resins) and solid bases (e.g., mixed metal oxides), offer the advantage of easier separation and reusability. mdpi.com More recently, enzymatic catalysts (lipases) have gained attention for their high selectivity and mild reaction conditions. researchgate.netnih.gov

The catalytic efficiency of various catalyst types in transesterification reactions is summarized in Table 3, based on data from analogous ester systems.

Table 3: Comparative Catalytic Efficiency in Transesterification Reactions

Catalyst Type Typical Reaction Conditions Advantages Disadvantages
Homogeneous Acid 50-100°C, 1-3% catalyst loading Effective for high FFA feedstocks Corrosive, slow reaction rates
Homogeneous Base 60-80°C, 0.5-2% catalyst loading High conversion, fast reaction researchgate.net Sensitive to water and free fatty acids
Heterogeneous Acid 120-200°C, 5-20% catalyst loading Reusable, tolerant to water and FFAs Higher temperature and pressure needed
Heterogeneous Base 70-150°C, 1-10% catalyst loading Reusable, high activity Can be poisoned by FFAs

This interactive table provides a comparative overview of different catalyst types that could be employed for the transesterification of this compound.

Reactions Involving the Alpha-Hydrogens

The chemical reactivity of this compound is significantly influenced by the methylene (B1212753) group (-CH2-) positioned between the two carbonyl functionalities. The protons attached to this alpha-carbon, known as alpha-hydrogens, are notably acidic. This increased acidity arises from the ability of the two adjacent electron-withdrawing ester groups to stabilize the resulting conjugate base (a carbanion or enolate) through resonance. libretexts.org This stabilization facilitates the deprotonation of the alpha-carbon by even mild bases, making the active methylene group a potent nucleophile and a key site for carbon-carbon bond formation. libretexts.orgwikipedia.org

This compound, as a classic active methylene compound, is a suitable substrate for Knoevenagel-type condensation reactions. wikipedia.org This reaction involves the nucleophilic addition of the this compound carbanion to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgthermofisher.com The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salts, which is basic enough to deprotonate the malonate but not so strong as to induce self-condensation of the carbonyl reactant. wikipedia.orgamazonaws.com

The general mechanism proceeds as follows:

A mild base abstracts an acidic alpha-hydrogen from this compound, forming a resonance-stabilized enolate ion.

The nucleophilic enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

The resulting alkoxide intermediate is protonated, forming a β-hydroxy adduct.

Subsequent elimination of a water molecule (dehydration) yields the final condensed product, typically a diheptyl alkylidene- or arylidene-propanedioate.

While specific studies detailing the use of this compound are not prevalent, the reactivity is directly analogous to that of other dialkyl malonates, such as diethyl malonate, which has been extensively studied. amazonaws.comrsc.orgorganicreactions.org The choice of solvent and catalyst can be crucial, and techniques such as azeotropic removal of water can be employed to drive the reaction equilibrium toward the product. thermofisher.com

Table 1: Representative Conditions for Knoevenagel Condensation with Dialkyl Malonates Data extrapolated from studies on analogous malonic esters.

Carbonyl CompoundCatalystSolventTemperatureTypical YieldReference
BenzaldehydePiperidineEthanolRoom Temp.High thermofisher.com
Various AldehydesImmobilized Bovine Serum AlbuminDMSORoom Temp.85-89% rsc.org
Aliphatic/Aromatic AldehydesImmobilized GelatineDMSORoom Temp.85-90% amazonaws.com
2-MethoxybenzaldehydePiperidineEthanolRefluxHigh wikipedia.org

The nucleophilic carbanion generated from this compound readily participates in substitution reactions with various electrophiles, most notably in alkylation and acylation reactions. These reactions are fundamental for constructing more complex molecular frameworks. researchgate.netnih.gov

Alkylation: In this process, one or both of the acidic alpha-hydrogens are replaced with alkyl groups. The reaction is typically a two-step process:

Deprotonation: A suitable base is used to abstract a proton from the active methylene group. The choice of base is critical; strong bases such as sodium hydride (NaH) or inorganic alkalis are often used to ensure complete formation of the enolate. nih.govgoogle.com

Nucleophilic Substitution: The resulting enolate attacks an alkylating agent, commonly an alkyl halide (e.g., an alkyl bromide or iodide), in an S(_N)2 reaction. google.com

The reaction can be controlled to favor either mono- or dialkylation. Using a slight excess of the malonate can help reduce the amount of the undesired dialkylated product. nih.gov Modern methods may employ phase-transfer catalysts or microwave assistance to enhance reaction rates and yields under milder conditions. mtak.hugoogle.com

Acylation: Similar to alkylation, the enolate of this compound can react with acylating agents, such as acyl chlorides or acid anhydrides. This reaction introduces an acyl group at the alpha-position, yielding a β-keto diester derivative. These acylated products are versatile intermediates in organic synthesis. chemicalbook.com

Table 2: General Conditions for Alkylation of Dialkyl Malonates Based on established methods for active methylene compounds.

Alkylating AgentBaseSolventConditionsProduct TypeReference
Alkyl HalidesInorganic AlkaliPolar Organic SolventMild TemperatureMono- or Dialkylated google.com
Allyl BromideCesium CarbonateDMFRoom TemperatureDialkylated researchgate.net
Benzyl ChlorideK(_2)CO(_3) / TEBAC¹Solvent-freeMicrowaveMono-benzylated researchgate.net
Alkyl HalidesK(_2)CO(_3)Inert Solvent50-80% conversion, then PTC² addedDialkylated google.com

¹TEBAC: Triethylbenzylammonium chloride (a phase-transfer catalyst) ²PTC: Phase-transfer catalyst

Thermal Degradation Mechanisms in Inert Atmospheres

Specific experimental studies on the thermal degradation of this compound under inert atmospheres (pyrolysis) are not extensively documented in publicly available literature. However, the degradation pathways can be predicted based on the known thermal behavior of similar long-chain esters. The decomposition of such molecules typically involves high-energy processes that lead to the cleavage of C-O and C-C bonds.

Potential degradation mechanisms include:

Ester Pyrolysis (β-Hydride Elimination): This is a common pathway for esters with beta-hydrogens on the alkyl chain. The reaction proceeds through a concerted, six-membered ring transition state, leading to the formation of an alkene and a carboxylic acid. For this compound, this would involve the elimination of 1-heptene and the formation of a malonic acid derivative, which would likely decarboxylate at high temperatures to produce heptyl acetate (B1210297) and ultimately acetic acid and more 1-heptene.

Homolytic Bond Cleavage: At sufficiently high temperatures, weaker bonds can break homolytically to form radicals. The C-O bond between the carbonyl carbon and the heptyl oxygen is a likely point of initial cleavage, generating an acyl radical and a heptyloxy radical. These highly reactive species would then undergo subsequent reactions like fragmentation, hydrogen abstraction, and recombination to form a complex mixture of smaller alkanes, alkenes, alcohols, and carbon oxides (CO, CO(_2)). mdpi.com

Decarboxylation: Direct loss of carbon dioxide from the malonate structure is another plausible pathway, especially if intermediate carboxylic acids are formed.

Table 3: Plausible Products from Thermal Degradation of this compound in an Inert Atmosphere

Plausible ProductFormation Mechanism
1-Hepteneβ-Hydride Elimination
HeptanolRadical Recombination/Abstraction
Carbon Dioxide (CO(_2))Decarboxylation of Malonic Acid Intermediates
Carbon Monoxide (CO)Decarbonylation of Acyl Radicals
Shorter-chain Alkanes/AlkenesRadical Fragmentation of the Heptyl Chain

Photochemical Stability and Degradation Pathways

The photochemical stability of a molecule is determined by its ability to absorb light (typically UV radiation) and the efficiency with which the absorbed energy is dissipated or leads to chemical reactions. For this compound, the ester carbonyl groups are the primary chromophores that absorb UV light. While specific photolysis studies on this compound are scarce, its degradation pathways can be inferred from the well-established photochemistry of esters and ketones.

The most probable photochemical degradation pathways are the Norrish Type I and Norrish Type II reactions:

Norrish Type I Reaction (α-Cleavage): Upon absorption of a photon, the ester is excited to a singlet state, which may convert to a triplet state. This excited molecule can undergo homolytic cleavage of the bond alpha to the carbonyl group. For this compound, this could lead to the formation of various radical pairs, which can then recombine, decarbonylate, or abstract hydrogen atoms to form a variety of final products.

Norrish Type II Reaction: This pathway is available to carbonyl compounds that have a hydrogen atom on the gamma-carbon of the alkyl chain. The excited carbonyl group abstracts this gamma-hydrogen via a six-membered cyclic transition state. This process results in the formation of a biradical intermediate, which can then either cleave (to form an alkene, 1-heptene , and a shorter ester) or cyclize (to form a cyclobutanol derivative).

The relative importance of these pathways would depend on factors such as the excitation wavelength and the reaction medium. Continuous irradiation would likely lead to the complete breakdown of the molecule into smaller, more volatile compounds. mdpi.comrsc.org

Table 4: Potential Photochemical Degradation Pathways for this compound

Reaction TypeInitial StepKey IntermediatesPotential Products
Norrish Type IHomolytic cleavage of the C-C bond adjacent to the carbonyl groupAcyl and alkyl radicalsCarbon monoxide, alkanes (e.g., hexane from heptyl radical)
Norrish Type IHomolytic cleavage of the C-O ester bondAcyl and heptyloxy radicalsCarbon monoxide, heptanol, ethers
Norrish Type IIIntramolecular γ-hydrogen abstraction by the excited carbonyl group1,4-Biradical1-Heptene, enol of methyl heptyl ketone, cyclobutanol derivatives

Applications of Diheptyl Propanedioate in Advanced Materials Science and Chemical Synthesis

Role as a plasticizer in polymer formulations

Compatibility with polymer matrices (e.g., PVC, polyolefins)

The compatibility of a plasticizer with a polymer matrix is crucial for its effectiveness and long-term stability. Good compatibility ensures that the plasticizer is well-dispersed and does not readily migrate out of the polymer. Typically, compatibility is assessed by comparing the solubility parameters of the plasticizer and the polymer.

There is a lack of specific studies detailing the compatibility of Diheptyl Propanedioate with common polymer matrices such as polyvinyl chloride (PVC) and polyolefins. Research on other long-chain dialkyl esters suggests that compatibility with non-polar polymers like polyolefins can be challenging, while compatibility with more polar polymers like PVC is generally better. However, without empirical data for this compound, its specific interaction with these polymers remains uncharacterized.

Influence on mechanical properties of polymer composites

The addition of a plasticizer significantly alters the mechanical properties of a polymer composite, typically decreasing tensile strength and modulus while increasing elongation at break. The extent of these changes depends on the plasticizer's concentration, molecular structure, and its interaction with the polymer.

No specific data or research findings were identified that quantify the influence of this compound on the mechanical properties of polymer composites. While general trends for plasticizers are well-understood, the specific effects of this compound on properties such as hardness, tensile strength, and flexibility of PVC or polyolefin composites have not been documented in available literature.

Migration behavior from polymer matrices in controlled environments

Plasticizer migration is a critical concern, as it can lead to a loss of flexibility in the polymer and potential contamination of surrounding materials. Migration rates are influenced by factors such as the plasticizer's molecular weight, the polymer's crystallinity, and the external environment (e.g., temperature, contact with solvents).

Specific studies on the migration behavior of this compound from polymer matrices are not available. General principles suggest that higher molecular weight esters tend to have lower migration rates. Given its relatively long heptyl chains, it could be hypothesized that this compound might exhibit lower migration than shorter-chain diesters, but this has not been experimentally verified.

Utilization in specialized lubricant formulations

Esters are widely used as base oils or additives in specialized lubricant formulations due to their excellent thermal stability, low volatility, and good lubricity. They can form effective lubricating films that reduce friction and wear between moving surfaces.

Tribological performance studies (e.g., friction reduction, wear protection)

Tribology is the study of friction, wear, and lubrication. The tribological performance of a lubricant is a key indicator of its effectiveness. There is a lack of published research specifically investigating the tribological performance of this compound. While other dicarboxylate esters have been studied for their friction-reducing and anti-wear properties, no such data is available for this compound.

Viscosity and thermal stability in lubrication applications

Viscosity is a lubricant's most important property, as it determines the thickness of the lubricating film. Thermal stability is crucial for lubricants operating at high temperatures, as it relates to the lubricant's resistance to degradation.

No specific data on the viscosity-temperature characteristics or the thermal stability of this compound in lubrication applications could be found. While esters, in general, are known for their favorable viscosity indices and thermal stability, the specific performance of this compound in this regard remains undocumented in scientific literature.

Function as a high-boiling solvent or co-solvent in chemical processes

The utility of this compound as a high-boiling solvent is suggested by its molecular weight and structure. The long heptyl chains reduce its volatility, resulting in a high boiling point, a desirable characteristic for chemical reactions that require elevated temperatures.

The solvent properties of this compound are dictated by its ester functional groups and the long nonpolar alkyl chains. This dual nature allows it to dissolve a range of solutes. The ester groups provide polarity, enabling interaction with polar molecules, while the heptyl chains contribute to its affinity for nonpolar substances.

Interactive Data Table: Estimated Hansen Solubility Parameters

ParameterDispersion (δD) (MPa½)Polar (δP) (MPa½)Hydrogen Bonding (δH) (MPa½)Total (δt) (MPa½)
Estimated Value ~16.5~5.0~4.5~17.9

Note: These values are estimations based on the structural similarity to other long-chain dialkyl esters and should be confirmed by experimental measurement.

The high boiling point and moderate polarity of this compound make it a suitable reaction medium for certain organic transformations that require high temperatures and a non-reactive solvent. Its stability under such conditions is crucial for preventing unwanted side reactions. For example, it could potentially be used in transesterification reactions or in the synthesis of fine chemicals where precise temperature control above the boiling points of common solvents is necessary. The long alkyl chains can also influence the solubility of reactants and products, potentially simplifying purification processes.

Intermediate in the synthesis of complex organic molecules

Like other dialkyl malonates, this compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the methylene (B1212753) group positioned between the two carbonyl groups. This active methylene group can be readily deprotonated to form a stable carbanion, which is a powerful nucleophile for the formation of carbon-carbon bonds.

This compound can serve as a starting material in the malonic ester synthesis to produce a variety of substituted carboxylic acids. By reacting this compound with a base and then with an alkyl or acyl halide, a substituent can be introduced at the alpha-position. Subsequent hydrolysis and decarboxylation yield a carboxylic acid with a chain length extended by two carbons plus the added substituent. The presence of the heptyl groups may be advantageous in subsequent steps if the final product requires lipophilic characteristics.

In polymer chemistry, this compound can be used as a building block for the synthesis of specialized polyesters or other polymers. Through polycondensation reactions with diols, it can be incorporated into polymer chains, imparting flexibility and modifying the thermal and mechanical properties of the resulting material. The long heptyl side chains can act as internal plasticizers, increasing the polymer's flexibility and lowering its glass transition temperature. This could be particularly useful in the development of elastomers or soft polymeric materials.

While diethyl malonate is known for its fruity, apple-like odor and its use in fragrance formulations, the role of this compound in this area is less defined. However, it can be a precursor in the synthesis of more complex fragrance molecules. The malonic ester synthesis route allows for the construction of intricate carbon skeletons that form the basis of many fragrance compounds. The heptyl ester groups could be retained in the final molecule to modulate its volatility and odor profile, potentially leading to new fragrance ingredients with unique scent characteristics and longevity.

Environmental Fate and Degradation Pathways of Diheptyl Propanedioate

Biodegradation studies in diverse environmental matrices

Biodegradation is anticipated to be the primary mechanism for the removal of Diheptyl Propanedioate from the environment. The rate and extent of this process are influenced by the presence of competent microorganisms and environmental conditions such as oxygen availability, temperature, and pH.

Under aerobic conditions, this compound is expected to be readily biodegradable. The initial step in its degradation is the enzymatic hydrolysis of the ester linkages by esterases, which are ubiquitous in soil and aquatic environments. This process releases 1-heptanol (B7768884) and malonic acid.

1-Heptanol Degradation: 1-heptanol, a seven-carbon primary alcohol, is readily metabolized by a wide range of microorganisms. The typical aerobic degradation pathway involves the oxidation of the alcohol to heptanal, followed by further oxidation to heptanoic acid. Heptanoic acid then enters the β-oxidation pathway, where it is sequentially broken down into acetyl-CoA, which can then be utilized in the citric acid cycle for energy production and biomass synthesis.

Malonic Acid Degradation: Malonic acid is also readily biodegradable. Its aerobic degradation pathway typically involves its conversion to malonyl-CoA, which is then decarboxylated to acetyl-CoA. Acetyl-CoA subsequently enters the central metabolic pathways of the microorganisms.

Table 1: Predicted Aerobic Biodegradation of this compound and its Primary Metabolites

CompoundPredicted BiodegradabilityPrimary Degradation Pathway
This compoundReadily BiodegradableEnzymatic hydrolysis to 1-heptanol and malonic acid
1-HeptanolReadily BiodegradableOxidation to heptanoic acid, followed by β-oxidation
Malonic AcidReadily BiodegradableConversion to malonyl-CoA and decarboxylation to acetyl-CoA

In the absence of oxygen, the biodegradation of this compound is also expected to occur, albeit generally at a slower rate than under aerobic conditions. The initial hydrolytic cleavage of the ester bonds to form 1-heptanol and malonic acid is also the primary first step in anaerobic degradation.

The subsequent anaerobic degradation of the resulting intermediates involves different metabolic pathways. Long-chain dicarboxylic acids, which are structurally related to malonic acid, have been shown to be fermented to acetate (B1210297) and methane (B114726) by methanogenic enrichment cultures. The degradation of these dicarboxylic acids with an odd number of carbon atoms, like pimelate (B1236862) (C7), has been observed to produce butyrate (B1204436) as an intermediate. uni-konstanz.de

Studies on the anaerobic degradation of malonate have shown that it can be decarboxylated to acetate. uni-konstanz.ded-nb.info This process can be carried out by various bacteria, including Sporomusa malonica and Klebsiella oxytoca. d-nb.info The mechanism often involves the activation of malonate to malonyl-CoA, which is then decarboxylated. d-nb.info

The anaerobic degradation of 1-heptanol would likely proceed through fermentation pathways, ultimately leading to the production of methane and carbon dioxide in methanogenic environments.

Based on the predicted degradation pathways, the primary intermediates in the biodegradation of this compound are 1-heptanol and malonic acid. Further degradation of these intermediates would produce a series of other transient compounds.

From 1-Heptanol:

Heptanal

Heptanoic acid

Shorter-chain fatty acids (from β-oxidation)

Acetyl-CoA

From Malonic Acid:

Malonyl-CoA

Acetyl-CoA

Acetate

The identification of intermediates from the degradation of analogous compounds, such as phthalate (B1215562) esters, often reveals the corresponding alcohol and phthalic acid as the primary metabolites. nih.gov For instance, the biodegradation of di-n-butyl phthalate has been shown to produce mono-n-butyl phthalate and phthalic acid. This supports the proposed initial hydrolysis of this compound.

Table 2: Potential Biodegradation Intermediates of this compound

Parent CompoundPrimary IntermediatesSecondary IntermediatesFinal Products (Aerobic)Final Products (Anaerobic)
This compound1-Heptanol, Malonic AcidHeptanal, Heptanoic acid, Malonyl-CoACO2, H2O, BiomassCH4, CO2, Biomass

Abiotic degradation processes

In addition to biodegradation, this compound may undergo abiotic degradation in the environment, primarily through hydrolysis and photolysis.

Hydrolysis is a significant abiotic degradation pathway for esters in aquatic environments. The rate of hydrolysis is influenced by pH and temperature. Ester hydrolysis can be catalyzed by both acids and bases.

In neutral to alkaline waters, the hydrolysis of the ester bonds in this compound is expected to occur, leading to the formation of 1-heptanol and malonic acid. The rate of hydrolysis is generally faster under alkaline conditions. While specific hydrolysis rate data for this compound are not available, studies on other aliphatic esters can provide an indication of its persistence. The longer alkyl chains of this compound may slightly decrease its water solubility, which could influence the hydrolysis rate in heterogeneous systems.

Photolysis, or degradation by light, can be another abiotic degradation pathway for organic compounds in the environment. The susceptibility of a compound to photolysis depends on its ability to absorb light in the solar spectrum (wavelengths greater than 290 nm).

Sorption and mobility in soil and sediment systems

No studies detailing the sorption and mobility of this compound in soil and sediment systems were identified. Research on related but chemically distinct compounds, such as Diheptyl Phthalate, indicates that such molecules can have high sorption to soil and sediment due to their chemical structure. However, direct extrapolation of these findings to this compound is not scientifically valid without specific data for the compound itself. Factors such as the specific ester linkage and the propanedioate structure would significantly influence its interaction with soil and sediment particles.

Data on Sorption and Mobility of this compound

ParameterValueSource
Soil Organic Carbon-Water Partitioning Coefficient (Koc)Data not availableN/A
Henry's Law ConstantData not availableN/A

Bioaccumulation potential in environmental organisms (mechanistic studies)

No mechanistic studies on the bioaccumulation potential of this compound in any environmental organisms were found. The bioaccumulation potential of a chemical is influenced by factors such as its octanol-water partition coefficient (Kow), molecular size, and metabolic pathways in organisms. Without these fundamental data for this compound, its potential to accumulate in the tissues of organisms cannot be assessed.

Data on Bioaccumulation Potential of this compound

ParameterValueSpeciesSource
Bioconcentration Factor (BCF)Data not availableN/AN/A
Bioaccumulation Factor (BAF)Data not availableN/AN/A

Future Research Trajectories and Emerging Perspectives on Diheptyl Propanedioate

Development of greener synthetic routes (e.g., biocatalysis, flow chemistry)

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthetic methods. chemistryjournals.net For Diheptyl Propanedioate, this involves moving away from conventional processes that may use harsh catalysts and generate significant waste.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and efficient alternative for ester synthesis. proquest.commdpi.com Lipases, in particular, are often used for the biocatalytic synthesis of polymers and oligoesters. nih.gov Research is increasingly focused on harnessing enzymes to create new medicines, recycle waste, and establish more sustainable industrial production. youtube.com The advantages of biocatalysis include mild reaction conditions, high chemo-, regio-, and stereoselectivity, and the use of renewable resources. proquest.com Future work will likely concentrate on discovering and engineering robust enzymes for the specific synthesis of this compound, potentially utilizing non-aqueous media to overcome the low solubility of hydrophobic substrates and simplify product purification. proquest.com

Flow Chemistry: Continuous flow chemistry presents a promising alternative to traditional batch processing for ester synthesis. riken.jpnih.gov Flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields and shorter reaction times. acs.org This technology allows for the safe handling of hazardous intermediates and can be integrated with other green technologies like microwave-assisted synthesis. chemistryjournals.netnih.gov For this compound production, flow chemistry could enable a more efficient and scalable process. organic-chemistry.org Researchers have already demonstrated that a solid catalyst can achieve high yields of esters under continuous flow conditions, a process that is mass-producible and could significantly impact the chemical industry. riken.jp

Table 1: Comparison of Green Synthetic Routes for Ester Production
Synthetic RouteKey AdvantagesResearch Focus
BiocatalysisHigh selectivity, mild reaction conditions, renewable, reduced waste. proquest.commdpi.comEnzyme discovery and engineering, use of non-aqueous media. proquest.comresearchgate.net
Flow ChemistryEnhanced process control, improved safety, scalability, higher yields. riken.jpnih.govDevelopment of robust solid catalysts, integration with other green technologies. chemistryjournals.netriken.jp

Exploration of novel catalytic systems for enhanced reactivity and selectivity

The catalyst is central to the efficiency of esterification reactions. While traditional acid catalysts are effective, research is moving towards novel systems that offer improved performance and sustainability.

Future investigations will likely focus on:

Solid Acid Catalysts: Heterogeneous catalysts simplify product purification and catalyst recycling. Recent developments include highly active and robust solid catalysts that can be used in continuous flow processes for high-yield ester production. riken.jp

Organocatalysts: Metal-free catalysts, such as 2,2'-biphenol-derived phosphoric acids, can promote dehydrative esterification without the need to remove water, a significant advantage in simplifying the process. organic-chemistry.org

Bimetallic Catalysts: The combination of different metals can lead to synergistic effects, enhancing catalytic activity and selectivity. For instance, a bimetallic catalyst with an optimal copper-to-iron ratio has shown high activity in producing diethyl malonate, a related diester. researchgate.net

Surfactant-type Catalysts: Catalysts like p-dodecylbenzenesulfonic acid (DBSA) can enable selective esterifications to occur in water, eliminating the need for organic solvents and dehydrating agents. organic-chemistry.org

Table 2: Emerging Catalytic Systems for Ester Synthesis
Catalyst TypeExampleKey Features
Solid Acid CatalystSulfonated ZirconiaRobust, reusable, suitable for continuous flow systems. riken.jp
Organocatalyst2,2'-biphenol-derived phosphoric acidMetal-free, promotes reaction without water removal. organic-chemistry.org
Bimetallic CatalystCopper/Iron (Cu/Fe)Synergistic activity for high conversion and selectivity. researchgate.net
Surfactant-type Catalystp-dodecylbenzenesulfonic acid (DBSA)Enables esterification in aqueous media. organic-chemistry.org

Advanced computational modeling for predicting new applications or behaviors

Computational chemistry is a powerful tool for accelerating materials discovery and process optimization. For this compound, advanced modeling can provide insights that are difficult to obtain through experimentation alone. Future research in this area will likely involve:

Predicting Physicochemical Properties: Using quantum chemical methods to accurately predict properties like viscosity, solvency, and thermal stability. This can guide the formulation of new products, such as lubricants or plasticizers, without the need for extensive trial-and-error synthesis.

Reaction Mechanism Simulation: Modeling the esterification process at an atomic level to understand the catalytic mechanism and identify potential side reactions. This knowledge can be used to design more selective catalysts and optimize reaction conditions.

Materials Informatics: Employing machine learning and data-driven approaches to screen virtual libraries of related diesters for specific applications. By correlating molecular structure with material performance, new compounds with desired properties can be identified.

Integration into next-generation sustainable materials design

As a bio-based diester, this compound is a prime candidate for use in sustainable materials. The growing demand for eco-friendly alternatives to petroleum-based products opens up numerous research avenues. marketresearchfuture.com

Biopolymers and Biocomposites: Research will likely explore the use of this compound as a monomer or a plasticizer in biodegradable polymers like polylactic acid (PLA). amazonaws.commdpi.com Its integration could enhance flexibility and processability, expanding the applications of these materials in packaging and textiles. The development of biopolymers and nanocellulose are critical areas for creating sustainable materials. mdpi.com

Eco-friendly Solvents and Lubricants: The properties of this compound make it a potential green solvent or base oil for lubricants. Future studies will focus on evaluating its performance in these applications, its biodegradability, and its low toxicity profile compared to conventional hydrocarbon-based products.

Phase Change Materials (PCMs): Diesters can be designed to have specific melting and freezing points, making them suitable for thermal energy storage applications. Research could investigate the synthesis of propanedioate derivatives for use as bio-based PCMs in buildings and electronics for improved energy efficiency.

Investigations into its role in complex reaction networks

Chemical production processes are rarely straightforward, often involving a complex network of desired and undesired reactions. Understanding these networks is crucial for optimizing yield and purity. researchgate.netnih.gov For this compound, future research will likely focus on:

Automated Reaction Discovery: Utilizing automated systems to explore the reaction network associated with its synthesis. nih.gov This can uncover minor side products and degradation pathways that affect the final product quality.

Kinetic Modeling: Developing detailed kinetic models of the esterification process to understand how different variables (temperature, catalyst loading, reactant ratio) influence the rates of various reactions within the network. This allows for more precise process control and optimization.

Reaction Pathway Analysis: Studying the fragmentation and rearrangement pathways of this compound and related intermediates under various conditions. This is particularly important for applications where the material may be exposed to high temperatures or other stresses. The analysis of complex reaction networks is vital in many fields of chemistry and biochemistry. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.